N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-phenoxyphenyl group at position 4 and a 5,6-dihydro-1,4-dioxine carboxamide moiety at position 2. The synthesis of such compounds typically involves multistep reactions, including nucleophilic additions, cyclizations, and alkylations, as exemplified by the preparation of structurally related triazole-thione derivatives (e.g., compounds [7–9] in ). Key structural confirmation methods include ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry (MS). For instance, IR absorption bands at 1247–1255 cm⁻¹ confirm the presence of C=S groups in thione tautomers, while the absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives indicates cyclization.
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(18-12-24-10-11-25-18)22-20-21-17(13-27-20)14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJXEWRHXILNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-phenoxyphenyl-boronic acid with a thiazole precursor under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting intermediate is then subjected to further reactions to introduce the dioxine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, it can interact with signaling pathways related to inflammation and tumor growth, making it a potential candidate for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Key Observations :
Carboxamide Substituent Impact :
- The 5,6-dihydro-1,4-dioxine-2-carboxamide group (common in the target compound and analogs) is associated with moderate carbonic anhydrase (hCA) inhibition. However, replacing this group with a 2-methyl-3-oxo-benzooxazine carboxamide (e.g., compound 11 in ) enhances hCA II inhibitory activity (IC₅₀: 12 nM). This suggests that bulkier or electron-withdrawing substituents improve target binding.
The coumarin substituent in the Arctom compound () may confer fluorescence or enhanced π-π stacking with enzyme active sites, though specific data are lacking.
Tautomerism and Reactivity :
- Similar to triazole-thione derivatives (), the target compound’s thiazole core may exhibit tautomerism, influencing its stability and interaction with biological targets.
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : Contributes to the compound's interaction with biological targets.
- Dioxine Moiety : Enhances metabolic stability and bioavailability.
- Phenoxyphenyl Group : Imparts specific binding characteristics to target proteins.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, certain thiazole derivatives have shown potent activity against Gram-positive and Gram-negative bacteria. A study found that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.06 μg/mL against various bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.008 |
| Streptococcus pneumoniae | 0.03 | |
| Escherichia coli | 0.06 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, a study reported that similar thiazole derivatives inhibited cell proliferation in human cancer cells by targeting specific signaling pathways involved in cell survival .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
Enzyme Inhibition
The compound has been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication. The IC50 values for these enzymes were found to be significantly lower than those of standard antibiotics .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Properties : A comparative study demonstrated that this compound was more effective than traditional antibiotics like ampicillin against resistant strains of bacteria .
- Anticancer Efficacy : In a preclinical trial involving human breast cancer cells, the compound induced apoptosis at concentrations as low as 10 μM. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
